2-((4-fluorophenyl)thio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Antitumor activity K562 leukemia sulfur oxidation state SAR

Problem: Sourcing a pre-assembled 1,2,4-oxadiazole-acetamide scaffold with a defined thioether oxidation state for reliable structure-activity relationship (SAR) studies. Solution: This compound (CAS 1226447-75-1) provides a validated starting point with a para-oxadiazole architecture and a -S- linker. - Antitumor Activity: Retains the thioether motif critical for bioactivity (structurally related analog: 56.87% K562 inhibition at 10 µM). - Calibrated Probe: Features a para-fluoro substituent and an XLogP3 of 3.7 for systematic fluorine-walk SAR and lipophilicity optimization. - Synthetic Handle: Thioether linker enables subsequent oxidation-state exploration for lead optimization. - Supply Chain: Available for immediate procurement with purity typically ≥95% (HPLC). Global shipping from stock.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 1226447-75-1
Cat. No. B2794683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
CAS1226447-75-1
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2S/c1-11-19-17(23-21-11)12-2-6-14(7-3-12)20-16(22)10-24-15-8-4-13(18)5-9-15/h2-9H,10H2,1H3,(H,20,22)
InChIKeyXFBNCJRKVCCJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1226447-75-1: Compound-Class Baseline Overview


2-((4-fluorophenyl)thio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide (CAS 1226447-75-1) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-acetamide class, featuring a 4-fluorophenyl thioether side chain and a 3-methyl-1,2,4-oxadiazole moiety linked via an aniline acetamide bridge [1]. The 1,2,4-oxadiazole heterocycle is a well-established pharmacophore in medicinal chemistry, recognized for its ability to engage in hydrogen-bonding interactions, confer metabolic stability, and modulate lipophilicity, while the 4-fluorophenylsulfanyl substituent further enhances membrane permeability and influences target-binding conformational preferences [2]. The compound is commercially available through multiple specialist chemical suppliers for non-human research purposes only [3].

1 Antitumor lead discovery: thioether chemotype aligned with reported antiproliferative response
2 1,2,4-oxadiazole amide bioisostere evaluation and scaffold-hopping studies
3 Fluorine-probe SAR: para-fluoro substitution effect on electronic and metabolic profile

Why Unverified 1,2,4-Oxadiazole Acetamide Substitution Fails


Generic substitution among 1,2,4-oxadiazole-acetamide derivatives is scientifically unsound because even minor structural permutations—such as the position of the oxadiazole attachment on the central phenyl ring (para vs. ortho vs. meta), the oxidation state of the sulfur linker (thioether vs. sulfonyl), or the nature of the N-aryl substituent—can drastically alter lipophilicity, hydrogen-bonding geometry, target-binding affinity, and metabolic stability [1]. Within this compound class, published structure–activity relationship (SAR) data demonstrate that moving the oxadiazole-phenyl attachment from para to ortho changes molecular geometry and bioactivity profiles , while oxidation of the thioether to a sulfonyl group reverses the dominant biological activity readout: the thioether analog 4c exhibits antitumor activity (56.87% inhibition against K562 at 10 µM) whereas the corresponding sulfonyl analog 6b displays antibacterial activity (86.24% inhibition against Xanthomonas oryzae pv. oryzicola at 100 µg/mL) [2]. These data underscore that class-level assumptions are unreliable—each derivative requires individual experimental validation, and procurement specifications must precisely match the intended research scaffold.

Oxidation state Sulfonyl analogs (R-SO2-R) may shift bioactivity from antitumor to antibacterial; thioether (-S-) linkage is critical for the reported antitumor phenotype.
Regioisomer Ortho-substituted oxadiazole analogs adopt a bent scaffold topology with 3 additional rotatable bonds, altering target-binding geometry compared to the linear para isomer.
Oxadiazole isomer 1,3,4-oxadiazole cannot substitute for 1,2,4-oxadiazole; hydrogen-bond acceptor geometry is fundamentally different and yields non-overlapping screening profiles.

Quantitative Differentiation Evidence for CAS 1226447-75-1


Sulfur Oxidation State Drives Antitumor vs. Antibacterial Activity

In a matched acetamide series bearing a methylsulfonyl-substituted aniline ring, the thioether-containing analog 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (compound 4c, CAS not identical to the target compound but sharing the identical 2-((4-fluorophenyl)thio)acetamide pharmacophore) exhibited 56.87% inhibition of K562 leukemia cell proliferation at 10 µM, whereas its sulfonyl-oxidized counterpart 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (compound 6b) showed negligible antitumor activity but instead demonstrated potent antibacterial activity (86.24% inhibition against Xanthomonas oryzae pv. oryzicola at 100 µg/mL) [1]. The target compound 1226447-75-1 retains the thioether (–S–) oxidation state, structurally aligning it with the antitumor-active chemotype rather than the antibacterial chemotype. This provides a class-level inference that the thioether linkage is a critical structural determinant favoring antitumor over antibacterial bioactivity in this chemical space.

Sulfur Oxidation State SAR
Cross-study comparable
Thioether (4c): 56.87% K562 inhibition at 10 µM vs Sulfonyl (6b): 86.24% inhibition against Xanthomonas oryzae pv. oryzicola at 100 µg/mL
Oxidation state switch redirects primary bioactivity from antitumor to antibacterial; thioether aligns with antitumor chemotype.
Class-level inference from matched acetamide series. Requires direct validation on target compound.
Antitumor activity K562 leukemia sulfur oxidation state SAR antibacterial activity Xanthomonas spp.

Para vs. Ortho Oxadiazole Regioisomerism Alters Scaffold Topology

The target compound 1226447-75-1 features the 3-methyl-1,2,4-oxadiazol-5-yl group attached at the para position of the aniline phenyl ring. A commercially catalogued regioisomer, 2-((4-fluorophenyl)thio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide (CAS 1448050-17-6), places the oxadiazole-methyl substituent at the ortho position, introducing a methylene spacer between the oxadiazole and the phenyl ring . The para-attached, directly conjugated architecture of the target compound produces a more linear, extended molecular shape with a calculated XLogP3 of 3.7 [1], whereas the ortho-substituted regioisomer adopts a bent geometry with an additional rotatable bond (eight vs. five in the target compound), altering both the conformational ensemble and the spatial presentation of pharmacophoric elements. These differences in molecular topology have been cited by the manufacturer as producing distinguishable biological activity profiles .

Regioisomer Topology
Class-level inference
Para-isomer (Target): 5 rotatable bonds, XLogP3 3.7, linear shape vs Ortho-isomer: 8 rotatable bonds, MW +14 Da, bent shape with methylene spacer
Scaffold topology directly impacts molecular recognition; correct regioisomer is essential for reproducible target engagement.
Vendor computational data. Conformational differences require experimental confirmation.
Regioisomerism 1,2,4-oxadiazole scaffold topology medicinal chemistry

Para-Fluoro Substitution Modulates Electronic and Metabolic Profile

The target compound incorporates a single fluorine atom at the para position of the phenylthio ring. Within 1,2,4-oxadiazole SAR literature, the position of fluorine substitution on aromatic rings has been shown to modulate both electronic properties (through inductive and resonance effects) and metabolic stability (by blocking cytochrome P450-mediated oxidative metabolism at the substituted position), thereby influencing target-binding kinetics and in vitro half-life [1]. The para-fluoro configuration of the target compound provides a distinct electron-withdrawing profile compared to ortho-fluoro or unsubstituted phenylthio analogs, which would exhibit altered dipole moments, different π-stacking geometries, and variable susceptibility to oxidative metabolism [1]. The computed XLogP3 of 3.7 for the target compound [2] places it in a lipophilicity range consistent with acceptable membrane permeability for cell-based assays while avoiding the excessive lipophilicity (XLogP > 5) associated with non-specific protein binding and poor solubility.

Fluorine Electronic Effects
Class-level inference
Para-F: XLogP3 3.7, TPSA 76.2 Ų, metabolic shielding at para position vs Ortho-F or unsubstituted: altered dipole vector, different π-stacking, variable oxidative metabolism susceptibility
Fluorine substitution pattern modulates electronic environment and metabolic stability; isomers are not functionally interchangeable.
Computed properties and literature SAR. Experimental metabolic stability data to verify.
Fluorine substitution electronic effects metabolic stability lipophilicity modulation

1,2,4- vs. 1,3,4-Oxadiazole: Hydrogen-Bonding Geometry Differences

The target compound contains a 1,2,4-oxadiazole ring, which presents a fundamentally different hydrogen-bond acceptor geometry compared to the 1,3,4-oxadiazole isomer found in many commercial screening libraries. The 1,2,4-oxadiazole positions the ring oxygen and N4 nitrogen atom in a 1,2-relationship, producing a distinct angular vector for hydrogen-bond acceptance that differs from the 1,3,4-isomer's acceptor geometry [1]. This geometric distinction has been exploited in medicinal chemistry programs where the 1,2,4-oxadiazole serves as a superior bioisostere for the amide bond, while the 1,3,4-oxadiazole is more commonly used as an ester bioisostere [1]. The target compound's 1,2,4-oxadiazole-amido-phenyl motif creates a contiguous donor–acceptor–donor hydrogen-bonding pattern that is geometrically distinct from that achievable with 1,3,4-oxadiazole-containing analogs, making it specifically suited for target pockets that recognize this particular spatial arrangement of hydrogen-bonding functionality.

Oxadiazole H-Bond Geometry
Class-level inference
1,2,4-oxadiazole: amide bioisostere geometry, H-bond acceptor at ~60° to ring plane, donor–acceptor–donor pattern vs 1,3,4-oxadiazole: ester bioisostere geometry, acceptor at ~120° to ring plane, different angular relationship
Non-overlapping hydrogen-bond acceptor geometries prevent direct substitution; screening libraries must match the oxadiazole isomer.
Based on medicinal chemistry literature on oxadiazole bioisosterism.
Oxadiazole regioisomerism hydrogen bonding target recognition bioisosterism

Research Applications for CAS 1226447-75-1


Antitumor Lead Discovery with 1,2,4-Oxadiazole-Acetamide Scaffold

Based on the demonstrated antitumor activity (56.87% K562 inhibition at 10 µM) of the structurally related thioether analog in the matched acetamide series, the target compound 1226447-75-1—which retains the thioether (–S–) oxidation state and the para-substituted oxadiazole-phenyl architecture—is a rational starting point for antitumor lead discovery campaigns [1]. Its 1,2,4-oxadiazole-acetamide pharmacophore, with a defined linear topology and computed XLogP3 of 3.7, is suitable for cell-based phenotypic screening against leukemia, breast, lung, and cervical cancer cell lines, followed by target deconvolution studies [2]. The thioether linker provides a synthetic handle for subsequent oxidation-state SAR exploration if preliminary hits are confirmed.

1,2,4-Oxadiazole as Amide Bioisostere Evaluation

The 1,2,4-oxadiazole ring is a validated bioisostere for the amide bond, offering improved metabolic stability and altered hydrogen-bonding geometry [1]. The target compound provides a pre-assembled 1,2,4-oxadiazole–acetamide scaffold where the oxadiazole directly substitutes for a canonical amide or ester linkage. This makes it useful as a reference compound in bioisostere evaluation programs, where the impact of oxadiazole incorporation on potency, selectivity, and pharmacokinetic parameters can be systematically benchmarked against the parent amide-containing series.

Fluorine-Probe SAR: Para-Fluoro Substitution Effects

With a computed XLogP3 of 3.7 and a single para-fluoro substituent on the phenylthio ring, this compound serves as a calibrated lipophilicity probe for fluorine-walk SAR studies [1]. Researchers can use 1226447-75-1 as the para-fluoro reference point and compare it against the corresponding ortho-fluoro, meta-fluoro, 2,4-difluoro, or unsubstituted phenylthio analogs to map the influence of fluorine position on cellular permeability, metabolic stability, and off-target binding profiles [2].

Cysteine-Reactive Probe Development Scaffold

The thioether (–S–) linker in the target compound, positioned alpha to the amide carbonyl, represents a modifiable sulfur center that can be further functionalized or used as a latent electrophilic warhead precursor. In chemical biology applications, compounds with this structural motif have been explored as cysteine protease inhibitors [1]. The target compound can be evaluated as a starting scaffold for developing activity-based probes or covalent inhibitors targeting cysteine-dependent enzymes, where the 1,2,4-oxadiazole ring provides additional target-recognition elements.

Application
Selection Property
Validation Focus
Antitumor lead discovery with 1,2,4-oxadiazole-acetamide scaffold
Thioether oxidation state and para-oxadiazole topology
Cell-model endpoint review: K562 and panel antiproliferative screening
1,2,4-oxadiazole as amide bioisostere evaluation
1,2,4-oxadiazole amide-bond bioisostere geometry
Target-engagement and hydrogen-bonding analysis vs. parent amide series
Fluorine-probe SAR: para-fluoro substitution effects
Para-fluoro electronic and lipophilicity modulation
Metabolic stability assays and CYP inhibition profiling
Cysteine-reactive probe development scaffold
Thioether linker as latent electrophilic warhead precursor
Cysteine protease inhibition and covalent binding assays
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